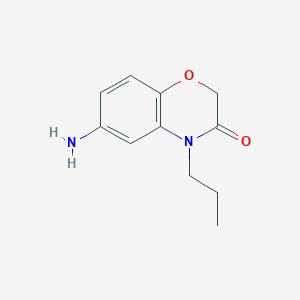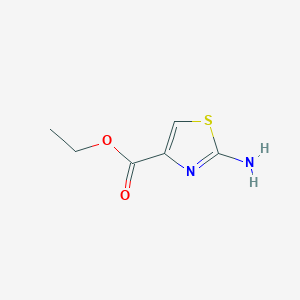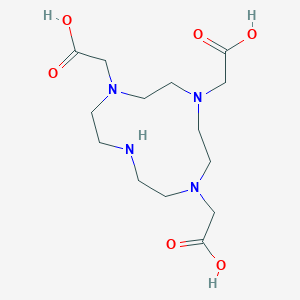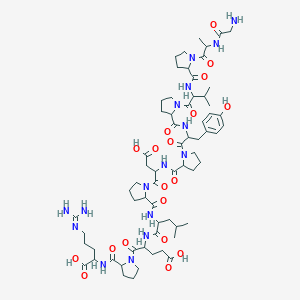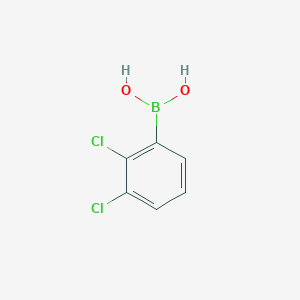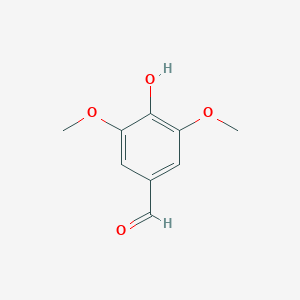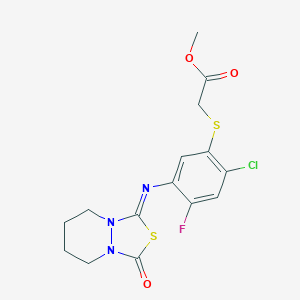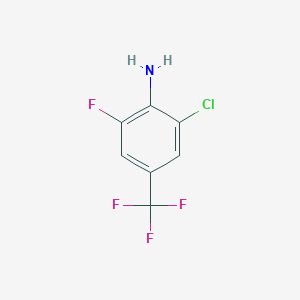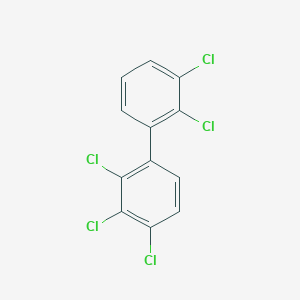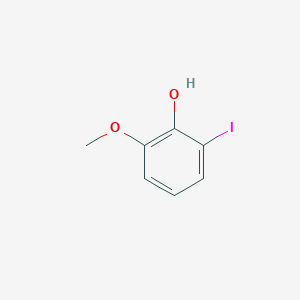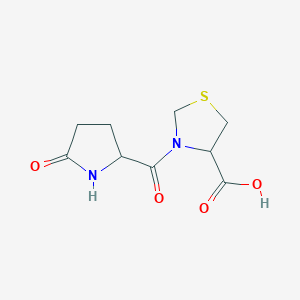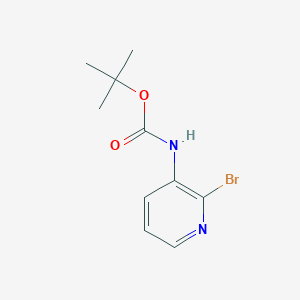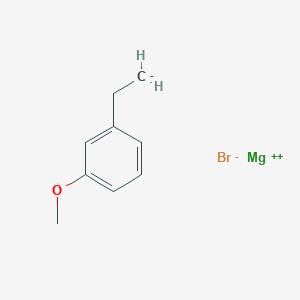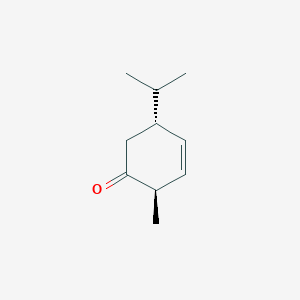
(2R,5R)-2-Methyl-5-propan-2-ylcyclohex-3-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,5R)-2-Methyl-5-propan-2-ylcyclohex-3-en-1-one, commonly known as Carvone, is a natural terpene found in various plants such as spearmint, dill, and caraway. It has been widely studied for its potential applications in the fields of medicine and agriculture due to its unique chemical structure and properties. In
科学的研究の応用
Carvone has been studied for its potential applications in various fields such as medicine, agriculture, and food industry. In medicine, it has been shown to possess anti-inflammatory, analgesic, and anti-cancer properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In agriculture, carvone has been used as a natural insecticide and repellent due to its strong odor and flavor. It has also been shown to have antifungal and antibacterial properties, making it a potential candidate for use in crop protection. In the food industry, carvone is widely used as a flavoring agent due to its pleasant aroma and taste.
作用機序
The mechanism of action of carvone is not fully understood. However, it has been shown to interact with various molecular targets in the body such as ion channels, enzymes, and receptors. For example, carvone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the inflammatory response. It has also been shown to interact with the GABA-A receptor, which is a target for many anxiolytic drugs.
生化学的および生理学的効果
Carvone has been shown to have various biochemical and physiological effects in the body. It has been shown to possess antioxidant properties, which can help protect cells from oxidative damage. It has also been shown to possess antimicrobial properties, which can help prevent the growth of bacteria and fungi. In addition, carvone has been shown to have analgesic properties, which can help reduce pain and inflammation.
実験室実験の利点と制限
Carvone has several advantages for use in lab experiments. It is a natural compound that can be easily synthesized from readily available starting materials. It is also relatively stable and can be stored for long periods of time without significant degradation. However, carvone has some limitations for use in lab experiments. It has a strong odor and flavor, which can interfere with some assays and experiments. In addition, it can be difficult to dissolve in some solvents, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of carvone. One potential direction is the development of new synthetic methods for carvone that are more efficient and environmentally friendly. Another potential direction is the study of carvone's potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of carvone and its potential interactions with other drugs and compounds.
合成法
Carvone can be synthesized through various methods such as the oxidation of limonene, which is a natural compound found in citrus fruits. Another method involves the reduction of carvone oxide, which is a byproduct of the limonene oxidation process. The synthesis of carvone can also be achieved through the isomerization of dihydrocarvone, which is a derivative of limonene. These methods have been extensively studied and optimized to achieve high yields and purity.
特性
CAS番号 |
114883-60-2 |
|---|---|
製品名 |
(2R,5R)-2-Methyl-5-propan-2-ylcyclohex-3-en-1-one |
分子式 |
C10H16O |
分子量 |
152.23 g/mol |
IUPAC名 |
(2R,5R)-2-methyl-5-propan-2-ylcyclohex-3-en-1-one |
InChI |
InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)10(11)6-9/h4-5,7-9H,6H2,1-3H3/t8-,9-/m1/s1 |
InChIキー |
RRLYQERZLQXIKZ-RKDXNWHRSA-N |
異性体SMILES |
C[C@@H]1C=C[C@H](CC1=O)C(C)C |
SMILES |
CC1C=CC(CC1=O)C(C)C |
正規SMILES |
CC1C=CC(CC1=O)C(C)C |
同義語 |
3-Cyclohexen-1-one,2-methyl-5-(1-methylethyl)-,(2R-trans)-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



